(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.
Coupling Reaction: The protected amino acid is then coupled with 3,4-dimethylphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and as a building block in organic synthesis.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in peptide synthesis, where the amino acid sequence must be precisely controlled.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
- (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
- (2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoic acid
Uniqueness
(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics.
Properties
IUPAC Name |
(2S)-4-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-17-11-12-19(15-18(17)2)13-14-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,15,24-25H,13-14,16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXPUJGSSQDMP-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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